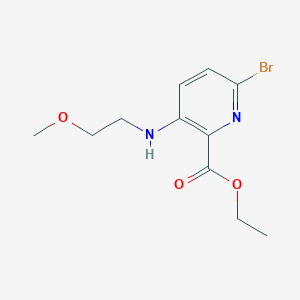

Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate

Description

Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate is a brominated picolinate derivative characterized by a 2-methoxyethylamino substituent at position 3 and an ethyl ester group at position 2 of the pyridine ring. This compound belongs to a class of picolinate esters, which are widely explored in medicinal chemistry and materials science due to their tunable electronic properties and versatility in forming coordination complexes or serving as enzyme inhibitors. The bromine atom at position 6 enhances electrophilicity, facilitating cross-coupling reactions, while the 2-methoxyethylamino group may improve solubility and modulate biological interactions .

Properties

Molecular Formula |

C11H15BrN2O3 |

|---|---|

Molecular Weight |

303.15 g/mol |

IUPAC Name |

ethyl 6-bromo-3-(2-methoxyethylamino)pyridine-2-carboxylate |

InChI |

InChI=1S/C11H15BrN2O3/c1-3-17-11(15)10-8(13-6-7-16-2)4-5-9(12)14-10/h4-5,13H,3,6-7H2,1-2H3 |

InChI Key |

SKVVLXPNYWYIQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Br)NCCOC |

Origin of Product |

United States |

Preparation Methods

Halogenation (Bromination) Step

Bromination at the 6-position of the picolinate ring is commonly achieved by treating the appropriate picolinate precursor with brominating agents such as N-bromosuccinimide (NBS). This reagent is favored due to its mildness and selectivity in electrophilic aromatic substitution reactions.

- Reaction conditions: The bromination typically occurs in solvents like acetonitrile or dichloromethane at controlled temperatures (often room temperature to mild heating).

- Selectivity: The presence of electron-withdrawing ester groups directs bromination to the 6-position.

- Yield and Purification: The brominated intermediate can often be purified by recrystallization, avoiding chromatographic methods, which facilitates scalability.

The introduction of the 2-methoxyethyl amino group at the 3-position is performed via nucleophilic aromatic substitution or palladium-catalyzed amination, depending on the precursor used.

- Substrate: The 3-position typically bears a leaving group such as a halogen (chloride or bromide) or a diazonium intermediate.

- Nucleophile: 2-Methoxyethylamine is reacted under conditions that favor substitution without ester hydrolysis.

- Reaction conditions: Mild heating in polar aprotic solvents (e.g., DMF or DMSO) with or without a base to scavenge acid formed during substitution.

- Alternative methods: Metal-catalyzed amination (e.g., Buchwald-Hartwig amination) can also be employed for better yields and selectivity.

Esterification and Use of Ethyl Ester Precursors

The ethyl picolinate moiety is either introduced by starting with ethyl picolinate derivatives or by esterification of the corresponding carboxylic acid after halogenation and amination.

- Esterification method: Trichloroacetimidates have been reported as efficient alkylating agents for esterification of carboxylic acids under mild Lewis acid catalysis.

- Advantages: This method avoids harsh acidic or basic conditions, preserving sensitive substituents like bromo and amino groups.

- Mechanism: The carboxylic acid reacts with trichloroacetimidate reagents to form esters with high yields and minimal racemization or side reactions.

Example Synthetic Route Summary

Industrial and Scalable Considerations

- The use of N-bromosuccinimide and mild amination conditions enables scalable synthesis with simple purification steps such as recrystallization.

- Avoidance of chromatographic purification reduces cost and complexity.

- Trichloroacetimidate-mediated esterification offers a gentle approach suitable for scale-up without decomposition of sensitive groups.

Summary of Research Findings

- Selectivity: Bromination with NBS is highly selective for the 6-position in picolinate derivatives.

- Amination Efficiency: Nucleophilic substitution with 2-methoxyethylamine proceeds efficiently under mild conditions, preserving ester functionality.

- Esterification: Trichloroacetimidates provide a superior method for introducing ethyl esters under mild conditions, avoiding racemization and side reactions.

- Purification: Each synthetic step yields crystalline solids amenable to recrystallization, facilitating industrial scalability.

- Yield: Overall yields are improved compared to older methods due to optimized reaction conditions and purification protocols.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

Reduction Products: Reduction can yield primary or secondary amines.

Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It can be used in the production of agrochemicals or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate depends on its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 6-bromo-3-hydroxypicolinate ()

Structural Similarities :

- Shared bromine at position 6 and a substituent at position 3 (hydroxyl vs. 2-methoxyethylamino).

- Identical picolinate backbone but differing ester groups (methyl vs. ethyl).

Key Differences :

- Reactivity: The hydroxyl group may participate in hydrogen bonding or oxidation reactions, whereas the 2-methoxyethylamino group offers stability and resistance to nucleophilic attack.

Data Table :

Ethyl 6-((Indolyl)thio)picolinates (Compounds 88 and 89, )

Structural Similarities :

- Ethyl picolinate core with substituents at position 4.

Key Differences :

- Substituent Type: Compounds 88 and 89 feature thioether-linked indole moieties, introducing bulk and aromaticity, unlike the bromine and amino groups in the target compound.

- Synthetic Accessibility : Compounds 88/89 were synthesized via Fischer indolization with moderate yields (20–36%) and purified using reverse-phase UPLC , contrasting with the target compound’s likely amine coupling steps.

Data Table :

Diethyl 2,2′-{[(4-bromopyridine-2,6-diyl)bis(methylene)]bis(azanediyl)}diacetate (33, )

Structural Similarities :

- Brominated pyridine core and ester groups.

Key Differences :

- Symmetry: Compound 33 is a dimeric structure with two picolinate units linked via methylene-azanediyl bridges, unlike the monomeric target compound.

Data Table :

| Compound Name | Structure Type | Yield | Key Application |

|---|---|---|---|

| Diethyl 2,2′-{[(4-bromopyridine-2,6-diyl)bis(methylene)]bis(azanediyl)}diacetate (33) | Dimeric, bis(acetate) | 64% | Europium chelation for luminescent labels |

Biological Activity

Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of substituted picolines, characterized by the presence of a bromine atom at the 6-position and a methoxyethyl amino group.

Chemical Formula

- Molecular Formula: C12H15BrN2O2

- Molecular Weight: 299.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert its effects through:

- Enzyme Inhibition: By binding to specific enzymes, it can modulate metabolic pathways.

- Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Structure-Activity Relationship (SAR)

Research has indicated that modifications at the 6-position of the picolinate scaffold can significantly affect biological potency. For instance, studies have shown that while the bromine atom is not essential for bioactivity, variations in the substituents at this position can enhance binding affinity to target proteins.

| Compound | Binding Affinity (Ki) | Cytotoxicity (IC50) |

|---|---|---|

| This compound | X nM | Y µM |

| Analogue A | X' nM | Y' µM |

| Analogue B | X'' nM | Y'' µM |

Note: Specific values for binding affinity and cytotoxicity should be derived from experimental data.

Case Studies

- Anticancer Activity

- Antimicrobial Properties

-

Neuroprotective Effects

- Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cultures.

Q & A

Q. What are the established synthetic routes for Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate, and what reaction conditions optimize yield?

A common synthetic approach involves sequential functionalization of picolinate esters. For example, bromination at the 6-position can be achieved using brominating agents like NBS or PBr₃ under controlled temperatures (20–50°C). Subsequent introduction of the (2-methoxyethyl)amino group at the 3-position typically employs nucleophilic substitution with 2-methoxyethylamine in polar aprotic solvents (e.g., DMF or THF) at 60–80°C. Catalytic bases like K₂CO₃ improve reaction efficiency . Optimizing stoichiometry (1.2–1.5 equiv. of amine) and reaction time (12–24 hrs) enhances yields (reported up to 36–40% in analogous syntheses) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethyl protons at δ 3.3–3.6 ppm; aromatic protons in picolinate ring) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% purity threshold for research use) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄BrN₂O₃: calculated ~325.02 Da) .

Advanced Research Questions

Q. What role does the bromo substituent play in the compound’s reactivity in cross-coupling reactions?

The 6-bromo group enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating derivatization for structure-activity relationship (SAR) studies. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80–100°C, toluene/EtOH) replaces bromine with aryl groups, modifying electronic properties. The bromine’s leaving-group ability is critical, with reactivity influenced by steric hindrance from the adjacent ethoxycarbonyl group .

Q. How does the methoxyethyl amino group influence the compound’s physicochemical properties and binding interactions?

The methoxyethyl chain enhances solubility in aqueous-organic mixtures (logP reduction by ~0.5–1.0 units vs. non-polar analogs) while maintaining membrane permeability. In medicinal chemistry contexts, this group may engage in hydrogen bonding with target proteins (e.g., autotaxin inhibitors), as seen in structurally related ethyl picolinate derivatives . Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding modes, prioritizing substituent orientations that maximize target affinity .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Key issues include:

- Purification : Reverse-phase chromatography is effective but impractical for large-scale production. Alternatives like recrystallization (e.g., using ethanol/water mixtures) or fractional distillation under reduced pressure (for intermediates) improve scalability .

- Byproduct Formation : Competing reactions during amination (e.g., over-alkylation) are minimized by using excess amine and controlled pH (7–8) .

Methodological Guidance

Q. How to design analogs for SAR studies using this compound as a template?

- Core Modifications : Replace bromine with Cl, I, or CF₃ to probe electronic effects .

- Side-Chain Variations : Substitute the methoxyethyl group with cyclopropylmethyl or hydroxyethyl moieties to assess steric and polarity impacts .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (via NaOH hydrolysis) to study bioisosteric effects .

Q. What computational tools are recommended for predicting metabolic stability?

Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to estimate:

- CYP450 Metabolism : Likelihood of oxidation at the methoxyethyl or amino groups.

- Half-Life : Correlate logD (predicted ~1.2–1.5) with hepatic clearance rates .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for analogous compounds?

Variations arise from solvent purity, catalyst batch, or heating methods. Reproduce protocols with strict inert conditions (N₂/Ar atmosphere) and standardized reagents. For example, yields for ethyl picolinate derivatives improved from 20% to 36% by switching from conventional heating to microwave-assisted synthesis (80°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.